(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also known as a derivative of the azabicyclo framework, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is 2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone . It features a bicyclic structure that is significant for its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352.43 g/mol |
InChI | InChI=1S/C21H24N2O3/c1-25-20-7-3-2... |
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, specifically targeting cholinergic and dopaminergic pathways. The compound is believed to modulate the release and activity of neurotransmitters, which could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Neurotransmitter Interaction
Research indicates that the compound acts as a selective antagonist at certain receptor sites, potentially influencing both central nervous system (CNS) and peripheral nervous system functions. Its structural features allow it to engage effectively with receptor sites, leading to alterations in neurotransmitter dynamics.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Effects : In vitro studies demonstrated that the compound exhibits significant activity at kappa opioid receptors, showing a potent antagonistic effect with an IC50 value of 20 nM. This suggests potential applications in pain management and mood disorders .
- CNS Exposure : The modifications made to the azabicyclo structure have been shown to enhance brain exposure compared to earlier analogs, indicating improved pharmacokinetic properties that could lead to better therapeutic outcomes in CNS-targeted therapies .
Study 1: Kappa Opioid Receptor Antagonism
A study published in Journal of Medicinal Chemistry highlighted the development of 8-azabicyclo[3.2.1]octan derivatives, including our compound of interest, which showed significant selectivity towards kappa opioid receptors over mu and delta receptors. The findings suggest that these compounds could be further explored for their potential in treating conditions associated with kappa receptor dysfunctions .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar azabicyclo compounds against neurodegeneration models in vitro. The results indicated that these compounds could mitigate cell death induced by neurotoxic agents, suggesting a protective role in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other related compounds:
Compound Name | Kappa Receptor IC50 (nM) | CNS Exposure |
---|---|---|
(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo...) | 20 | High |
2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxy-benzamide) | 50 | Moderate |
8-Azabicyclo[3.2.1]octane derivatives | >100 | Low |
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-7-3-2-6-18(19)20(23)22-14-8-9-15(22)12-17(11-14)25-16-5-4-10-21-13-16/h2-7,10,13-15,17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZSTNHLKPSMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.